Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-
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Overview
Description
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . One common method is the cyclization of amino alcohols with aldehydes under acidic or basic conditions to form the oxazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts, such as metal complexes or enzymes, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or phenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazoline: Another five-membered heterocyclic compound with similar structural features but different chemical properties.
Thiazolidine: Contains sulfur instead of oxygen in the ring, leading to different reactivity and applications.
Imidazolidine: Contains two nitrogen atoms in the ring, offering different biological activities and uses.
Uniqueness
Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- is unique due to the presence of both phenylmethyl and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets .
Properties
CAS No. |
502936-30-3 |
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Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(phenylsulfanylmethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H19NOS/c1-3-7-15(8-4-1)11-16-12-19-13-18(16)14-20-17-9-5-2-6-10-17/h1-10,16H,11-14H2/t16-/m0/s1 |
InChI Key |
JUTKAMMVKLFQFE-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@@H](N(CO1)CSC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N(CO1)CSC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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